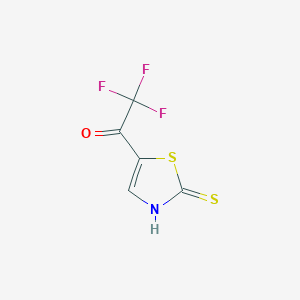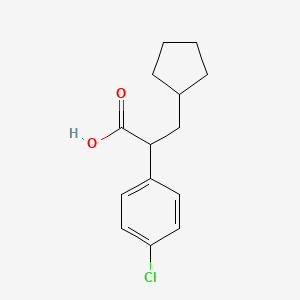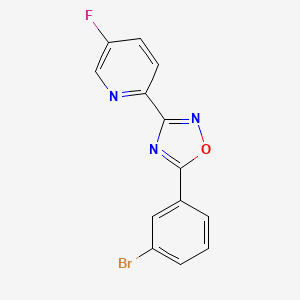
5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains a pyridine ring substituted with a fluorine atom at the 5-position, a bromophenyl group at the 3-position, and an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Substitution reactions:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques.
化学反応の分析
Types of Reactions
5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, organometallic compounds, and nucleophiles are often employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
作用機序
The mechanism of action of 5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or interference with nucleic acid function.
類似化合物との比較
Similar Compounds
- 3-(5-Chloro-pyrid-2-yl)-5-(3-bromophenyl)-1,2,4-oxadiazole
- 3-(5-Fluoro-pyrid-2-yl)-5-(3-chlorophenyl)-1,2,4-oxadiazole
- 3-(5-Fluoro-pyrid-2-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole
Uniqueness
5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole is unique due to the specific combination of substituents on the pyridine and phenyl rings, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both fluorine and bromine atoms can enhance its interactions with biological targets and improve its stability and solubility.
特性
分子式 |
C13H7BrFN3O |
|---|---|
分子量 |
320.12 g/mol |
IUPAC名 |
5-(3-bromophenyl)-3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H7BrFN3O/c14-9-3-1-2-8(6-9)13-17-12(18-19-13)11-5-4-10(15)7-16-11/h1-7H |
InChIキー |
UPPGPRJSVUNYFW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NO2)C3=NC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


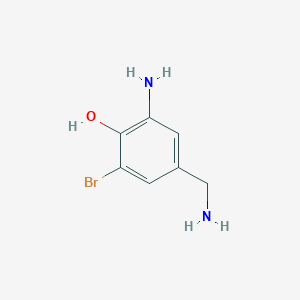
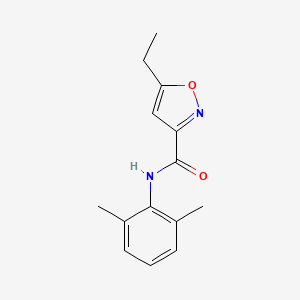
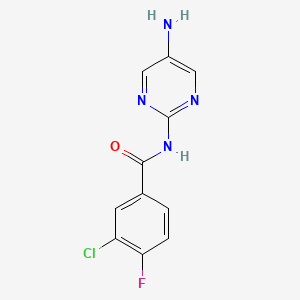
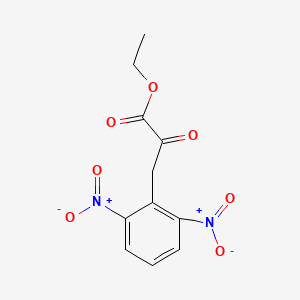
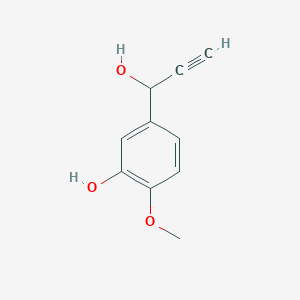
![3-Butyn-2-ol,4-(4-methoxy-1h-pyrrolo[2,3-c]pyridin-7-yl)-](/img/structure/B8273953.png)
![1-[2-Fluoro-5-(trifluoromethyl)phenyl]-3-(4-iodophenyl)urea](/img/structure/B8273965.png)
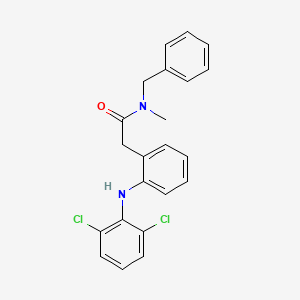
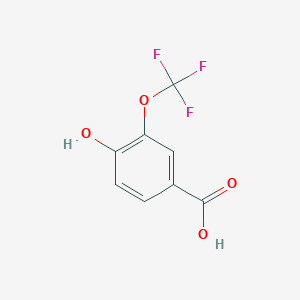

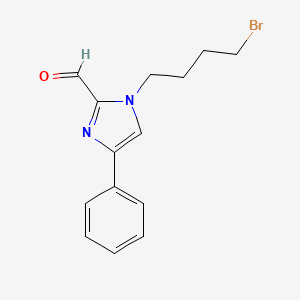
![2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-amine](/img/structure/B8273989.png)
